

Zervimesine Demonstrates Significant Cognitive Benefits in SHINE Study for Alzheimer's Disease

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New findings from the Phase 2 SHINE study reveal that **Zervimesine** (formerly CT1812) shows considerable promise in slowing cognitive decline in individuals with mild-to-moderate Alzheimer's disease, particularly in a subgroup of patients with lower levels of the biomarker ptau217. The study, a double-blind, placebo-controlled trial, met its primary endpoints of safety and tolerability. More notably, the pre-specified subgroup analysis points to a substantial therapeutic effect of **Zervimesine** compared to a placebo.

In a key subgroup of participants with lower baseline plasma p-tau217 levels, treatment with **Zervimesine** resulted in a 95% slowing of cognitive decline as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale 11 (ADAS-Cog11) when compared to the placebo group[1][2][3][4][5][6]. This effect was even more pronounced in patients within this subgroup classified with mild Alzheimer's, who showed a 129% arrest in cognitive deterioration, while those with moderate Alzheimer's experienced a 91% halt in decline[7][8][9]. Across the entire study population, **Zervimesine** demonstrated a 38% slowing of cognitive decline compared to placebo[2].

Efficacy Data: Zervimesine vs. Placebo

The following table summarizes the key efficacy findings from the SHINE study, focusing on the subgroup of patients with lower p-tau217 levels.



Efficacy Endpoint	Placebo	Zervimesine	Percentage Improvement vs. Placebo
Cognitive Decline (ADAS-Cog11) in Low p-tau217 Subgroup	Decline Observed	95% Slowing of Decline	95%[1][2][3][4][5][6]
Cognitive Deterioration in Mild AD (Low p-tau217)	Decline Observed	129% Arrest of Deterioration	129%[7][8][9]
Cognitive Deterioration in Moderate AD (Low p- tau217)	Decline Observed	91% Arrest of Deterioration	91%[7][8][9]
Overall Cognitive Decline (Entire Study Population)	Decline Observed	38% Slowing of Decline	38%[2]

Beyond cognitive measures, the SHINE study also revealed that **Zervimesine** treatment led to a reduction in key plasma biomarkers associated with Alzheimer's disease pathology. In the low p-tau217 subgroup, there were notable reductions in glial fibrillary acidic protein (GFAP), a marker of neuroinflammation, and neurofilament light (NfL), a marker of neurodegeneration, compared to the placebo group[10].

Experimental Protocols of the SHINE Study

The COG0201 'SHINE' Study was a robustly designed Phase 2 clinical trial to evaluate the safety, tolerability, and efficacy of **Zervimesine**.

Study Design: A double-blind, placebo-controlled, randomized study[1][4][5][6][9][11].

Participant Population: 153 adults diagnosed with mild-to-moderate Alzheimer's disease[1][4][5] [6][7][9][11].

Intervention: Participants were evenly randomized to one of three groups[1][4][5][6][9][11]:



- Placebo
- Zervimesine 100 mg, taken orally once daily
- **Zervimesine** 300 mg, taken orally once daily

Treatment Duration: 6 months[1][4][5][6][7][9][11].

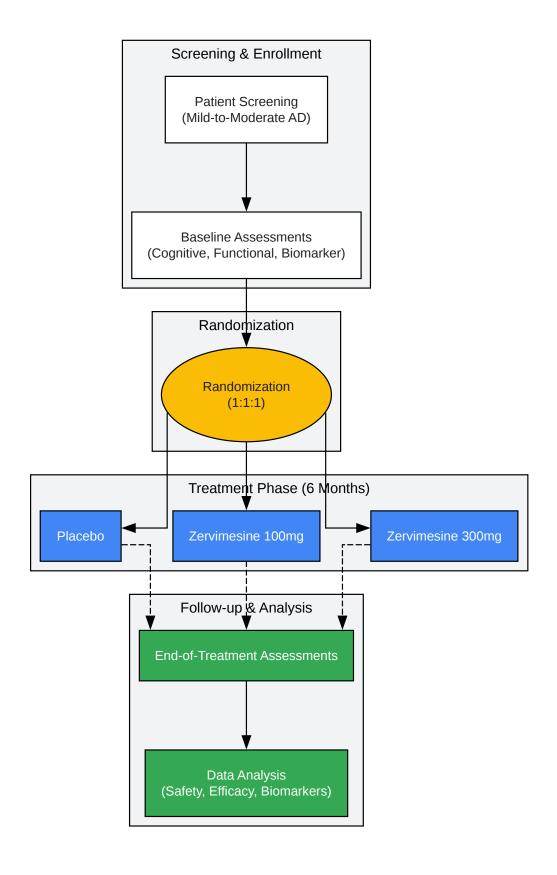
Primary Endpoints: The primary endpoints of the study were safety and tolerability[4][5][6][7][9] [11].

Secondary and Exploratory Endpoints: Changes in cognition were assessed using various scales, including the ADAS-Cog 11, a cognitive composite, and the Mini-Mental State Exam (MMSE). Functional changes were measured by the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) and the ADCS-Clinical Global Impression of Change (ADCS-CGIC)[1][4][6][11]. Biomarker analysis of plasma samples, including p-tau217, GFAP, and NfL, was also a key component of the study[7][10].

Visualizing the SHINE Study Workflow and Zervimesine's Mechanism

To further elucidate the study's structure and the proposed mechanism of action of **Zervimesine**, the following diagrams are provided.

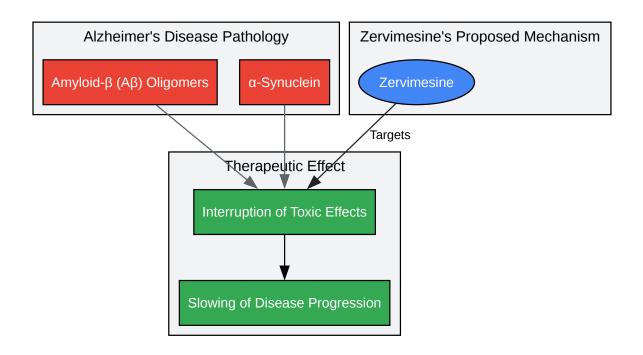




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Caption: Workflow of the Phase 2 SHINE Clinical Trial.





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Caption: Proposed Mechanism of Action for **Zervimesine**.

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